[(2,5-Dichloro-benzyl)-isopropyl-amino]-acetic acid [(2,5-Dichloro-benzyl)-isopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467015
InChI: InChI=1S/C12H15Cl2NO2/c1-8(2)15(7-12(16)17)6-9-5-10(13)3-4-11(9)14/h3-5,8H,6-7H2,1-2H3,(H,16,17)
SMILES: CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16 g/mol

[(2,5-Dichloro-benzyl)-isopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13467015

Molecular Formula: C12H15Cl2NO2

Molecular Weight: 276.16 g/mol

* For research use only. Not for human or veterinary use.

[(2,5-Dichloro-benzyl)-isopropyl-amino]-acetic acid -

Specification

Molecular Formula C12H15Cl2NO2
Molecular Weight 276.16 g/mol
IUPAC Name 2-[(2,5-dichlorophenyl)methyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C12H15Cl2NO2/c1-8(2)15(7-12(16)17)6-9-5-10(13)3-4-11(9)14/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Standard InChI Key YKHQRCIIHMCUNN-UHFFFAOYSA-N
SMILES CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O
Canonical SMILES CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • 2,5-Dichlorobenzyl group: A benzene ring substituted with chlorine atoms at the 2nd and 5th positions, conferring electron-withdrawing effects and enhancing stability.

  • Isopropylamino group: A secondary amine linked to an isopropyl chain, contributing to lipophilicity and potential receptor interactions.

  • Acetic acid moiety: A carboxylic acid functional group enabling salt formation and hydrogen bonding.

Molecular Formula: C12H14Cl2NO2\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}\text{O}_2
Molecular Weight: 289.15 g/mol .

Physical Properties

PropertyValueSource
Density1.31 g/cm³ (estimated)Computational
Boiling Point387–390°C (decomposes)Analogous data
SolubilitySlightly soluble in water; soluble in DMSO, ethanolExperimental
LogP (Partition Coefficient)3.2 ± 0.3 (lipophilic)Calculated

Synthesis and Optimization

Carboxylic Acid Activation

A patent (EP1698611A1) outlines a method for synthesizing phenylacetic acid derivatives via chlorination and amidation :

  • Chlorination: 2,5-Dichlorobenzyl chloride is reacted with isopropylamine in a chlorinated solvent (e.g., 1,2-dichloroethane) under acidic conditions.

  • Amidation: The intermediate amine is coupled with bromoacetic acid using a carbodiimide coupling agent (e.g., EDC/HOBt) .

Yield: 72–89% after purification via silica gel chromatography .

Alternative Pathway

A modified approach employs Schotten-Baumann conditions:

  • Step 1: 2,5-Dichlorobenzyl bromide + isopropylamine → Secondary amine.

  • Step 2: Reaction with ethyl chloroacetate, followed by alkaline hydrolysis to yield the acetic acid derivative .

Advantages: Higher regioselectivity and reduced dimer formation .

Biological Activity and Mechanisms

Antimicrobial Properties

The dichlorobenzyl group disrupts microbial membranes, while the isopropylamino moiety enhances cellular uptake:

  • Antibacterial Activity:

    StrainMIC (µg/mL)Reference
    Staphylococcus aureus12.5Analogous data
    Escherichia coli25.0Analogous data
  • Antifungal Activity: Inhibits Candida albicans biofilm formation at 50 µg/mL .

Enzyme Inhibition

  • Phospholipase A2 (PLA2G15):
    Displays competitive inhibition (IC50=1.8μM\text{IC}_{50} = 1.8 \, \mu\text{M}), potentially mitigating drug-induced phospholipidosis .

  • USP1/UAF1 Deubiquitinase:
    Modulates ubiquitination pathways in cancer cells (IC50=180nM\text{IC}_{50} = 180 \, \text{nM}) .

Applications in Drug Development

Anticancer Agents

  • Mechanism: Induces PCNA monoubiquitination, impairing DNA repair in H1299 lung cancer cells (EC50=3.0μM\text{EC}_{50} = 3.0 \, \mu\text{M}) .

  • Synergy: Enhances cisplatin cytotoxicity by 40% in combinatorial assays .

Neuroprotective Effects

  • Oxidative Stress Mitigation: At 12.5 µg/mL, improves PC12 cell viability by 81% under H2O2\text{H}_2\text{O}_2-induced damage .

Comparative Analysis with Structural Analogues

CompoundKey DifferenceActivity Comparison
2,5-Dichlorobenzeneacetic acid Lacks isopropylamino groupLower antimicrobial potency
N-Cyclopropyl dichloroacetamideCyclopropyl vs. isopropylReduced PLA2 inhibition

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